(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-phenylprop-2-enamide
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Overview
Description
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It may include the raw materials used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The compound has been utilized as a versatile enaminonitrile in the synthesis of a wide range of heterocyclic compounds, including pyranones, chromene derivatives, and coumarin derivatives. These processes involve reactions with C,O-binucleophiles and phenols, showcasing the compound's utility in constructing complex molecular frameworks with potential applications in pharmaceuticals and materials science (Bondock, Tarhoni, & Fadda, 2014).
Antitumor Activity
- Certain derivatives of the compound have been explored for their antitumor activities. For example, N-acetyldinaline, a related compound, has been shown to inhibit histone deacetylase (HDAC), causing histone hyperacetylation in colon carcinoma cells. This activity is linked to the compound's antitumor properties, highlighting its potential as a therapeutic agent (Kraker, Mizzen, Hartl, Miin, Allis, & Merriman, 2003).
Synthesis of Bis-enaminones
- The compound serves as a precursor in the synthesis of novel bis-enaminones, demonstrating its versatility in organic synthesis. These reactions typically involve interactions with diamines, leading to products with potential applications in medicinal chemistry and drug discovery (Devi, Helissey, & Vishwakarma, 2011).
Chemoselective Thionation-Cyclization
- Enaminone derivatives of the compound have been utilized in chemoselective thionation-cyclization processes to synthesize thiazoles, a class of heterocyclic compounds with various pharmacological activities. This research underscores the compound's role in facilitating the development of new therapeutic agents (Kumar, Parameshwarappa, & Ila, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-2-cyano-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-13(22)20-16-7-9-17(10-8-16)21-18(23)15(12-19)11-14-5-3-2-4-6-14/h2-11H,1H3,(H,20,22)(H,21,23)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWMXCGHHLZFSW-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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